

Application Note: Determination of Reducing Sugars in Fruit Juice using the DNS Method

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Compound of Interest

Compound Name: 3-Amino-5-nitrosalicylic acid

Cat. No.: B13788187

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of reducing sugars is a critical parameter in the quality control of fruit juices, impacting their nutritional labeling, taste profile, and potential for fermentation.^[1] The 3,5-Dinitrosalicylic acid (DNS) method is a widely used, simple, and cost-effective colorimetric assay for the determination of reducing sugars.^[2] This method is based on the principle that under alkaline conditions and heat, reducing sugars reduce the yellow-colored 3,5-dinitrosalicylic acid to the orange-red colored **3-amino-5-nitrosalicylic acid**.^{[1][3]} The intensity of the resulting color is directly proportional to the concentration of reducing sugars in the sample and can be quantified spectrophotometrically.^{[4][5]}

This application note provides a detailed protocol for the determination of reducing sugars in fruit juice samples using the DNS method. It includes procedures for reagent preparation, sample handling, creation of a standard curve, and the final assay protocol.

Principle of the DNS Method

The DNS method relies on a redox reaction. Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group.^[5] In an alkaline solution, these reducing sugars reduce 3,5-dinitrosalicylic acid (DNS) to **3-amino-5-nitrosalicylic acid**.^[6] This reaction, which occurs upon heating, results in a distinct color change from yellow to brownish-red.^[7] The absorbance of the final solution is measured at a specific wavelength (typically between 510

nm and 580 nm), and the concentration of reducing sugars is determined by comparing the absorbance of the sample to a standard curve prepared with a known reducing sugar, such as glucose.[\[1\]](#)[\[4\]](#)

Materials and Reagents Equipment

- Spectrophotometer (visible range)
- Water bath
- Vortex mixer
- Centrifuge
- Micropipettes
- Glass test tubes
- Volumetric flasks
- Beakers

Reagents

- 3,5-Dinitrosalicylic acid (DNSA)
- Sodium hydroxide (NaOH)
- Sodium potassium tartrate (Rochelle salt)
- Phenol (optional, but recommended for stability)
- Sodium sulfite (optional, to reduce oxygen interference)
- D-Glucose (for standard curve)
- Distilled or deionized water

Experimental Protocols

Preparation of DNS Reagent

There are several formulations for the DNS reagent. The following is a commonly used preparation:

- Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by gently heating and stirring.[7]
- In a separate beaker, dissolve 30 g of sodium potassium tartrate in 20 mL of 2 M NaOH.[8]
- Slowly add the sodium potassium tartrate solution to the DNS solution with continuous stirring.[7]
- (Optional) Add 0.2 g of phenol and 0.05 g of sodium thiosulfate.[8]
- Make up the final volume to 100 mL with distilled water.[7][8]
- Store the reagent in a dark, airtight bottle at 4°C. It is recommended to prepare the reagent fresh or store it for no longer than a few weeks for optimal performance.[2][8]

Table 1: DNS Reagent Composition

Component	Quantity (for 100 mL)	Purpose
3,5-Dinitrosalicylic acid	1.0 g	Oxidizing agent, chromogen
Sodium Potassium Tartrate	30.0 g	Stabilizes the color
Sodium Hydroxide (2M)	20.0 mL	Provides alkaline conditions for the reaction
Phenol (optional)	0.2 g	Increases reagent stability
Sodium Sulfite (optional)	0.05 g	Prevents interference from dissolved oxygen
Distilled Water	to 100 mL	Solvent

Preparation of Glucose Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 100 mg of anhydrous D-glucose and dissolve it in 100 mL of distilled water in a volumetric flask.
- Working Standards: From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

Table 2: Preparation of Glucose Working Standards

Standard Concentration (mg/mL)	Volume of Stock Solution (mL)	Volume of Distilled Water (mL)	Final Volume (mL)
0.0 (Blank)	0.0	1.0	1.0
0.2	0.2	0.8	1.0
0.4	0.4	0.6	1.0
0.6	0.6	0.4	1.0
0.8	0.8	0.2	1.0
1.0	1.0	0.0	1.0

Preparation of Fruit Juice Samples

- Thoroughly mix the fruit juice sample to ensure homogeneity.
- For turbid juices, centrifuge the sample at 3000 rpm for 5-10 minutes and use the supernatant for the assay.^[4] If necessary, filter the supernatant through a 0.45 µm filter.^[1]
- Fruit juices typically have a high sugar content and will require dilution. A preliminary dilution of 1:10 or 1:20 with distilled water is recommended. Further dilutions may be necessary to ensure the absorbance reading falls within the range of the standard curve.

Assay Procedure

- Pipette 1.0 mL of each standard glucose solution and the diluted fruit juice sample into separate, clearly labeled test tubes.
- Add 1.0 mL of the DNS reagent to each test tube.[9]
- Mix the contents of the tubes thoroughly using a vortex mixer.[9]
- Place the test tubes in a boiling water bath and incubate for exactly 5 minutes.[6][9]
- After incubation, immediately cool the test tubes to room temperature in an ice-water bath to stop the reaction.[9]
- Add 8.0 mL of distilled water to each test tube and mix well.[9]
- Measure the absorbance of each solution at 540 nm using a spectrophotometer, after zeroing the instrument with the blank solution.[6]

Table 3: Assay Protocol Summary

Step	Procedure	Volume/Time
1	Add standard or diluted sample to a test tube	1.0 mL
2	Add DNS reagent	1.0 mL
3	Mix	-
4	Incubate in a boiling water bath	5 minutes
5	Cool in an ice-water bath	-
6	Add distilled water	8.0 mL
7	Measure absorbance	at 540 nm

Data Analysis and Presentation

- Standard Curve: Plot a graph of absorbance at 540 nm versus the concentration of the glucose standards (mg/mL). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2).
- Calculation of Reducing Sugar Concentration: Use the equation from the standard curve to calculate the concentration of reducing sugars in the diluted fruit juice sample.

$$\text{Concentration (mg/mL)} = (\text{Absorbance of sample} - c) / m$$

- Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the concentration of reducing sugars in the original fruit juice sample.

$$\text{Original Concentration} = \text{Concentration from curve} \times \text{Dilution Factor}$$

Table 4: Example Data for Standard Curve

Glucose Concentration (mg/mL)	Absorbance at 540 nm
0.0	0.000
0.2	0.150
0.4	0.305
0.6	0.460
0.8	0.610
1.0	0.755

Potential Interferences

Several substances can interfere with the DNS assay, potentially leading to an overestimation of the reducing sugar content.[\[10\]](#)

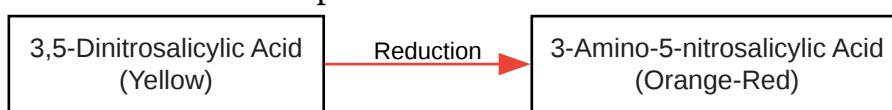
- Amino Acids: Certain amino acids can react with the DNS reagent.[\[1\]](#)
- Furfural and 5-Hydroxymethylfurfural (HMF): These compounds, which can be present in heat-treated fruit juices, have carbonyl groups that can react with DNS.[\[11\]](#)[\[12\]](#)

- Citrate Buffer: Has been reported to cause interference.[10]
- Antioxidants: Ascorbic acid (Vitamin C), commonly found in fruit juices, is a reducing agent and can interfere with the assay.

To mitigate these interferences, it is advisable to run a sample blank. A sample blank can be prepared by adding the DNS reagent to the sample after the heating step, just before the absorbance measurement.[10]

Visualizations

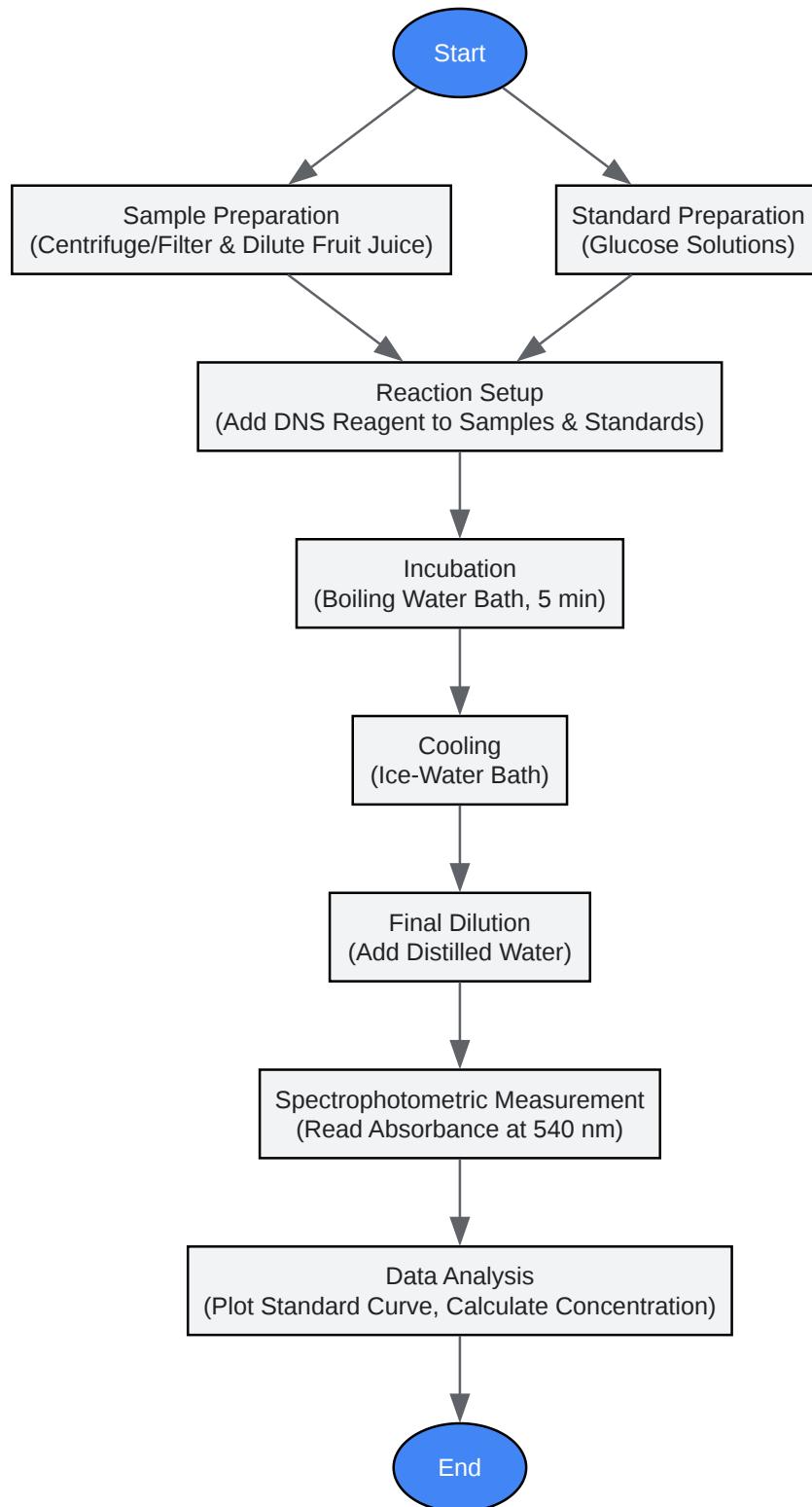
Principle of the DNS Reaction



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Caption: Chemical principle of the DNS method for reducing sugar determination.

Experimental Workflow for DNS Assay

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Caption: Experimental workflow for the DNS assay of reducing sugars in fruit juice.

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